Torin 2
Overview
Description
Torin 2 is a synthetic compound known for its potent and selective inhibition of the mechanistic target of rapamycin (mTOR) kinase. It is a second-generation ATP-competitive inhibitor that exhibits superior pharmacokinetic properties compared to its predecessor, Torin 1. This compound is widely used in scientific research due to its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool for studying the mTOR signaling pathway .
Mechanism of Action
Target of Action
Torin 2 is a potent and selective ATP-competitive inhibitor of mTOR . mTOR (mammalian target of rapamycin) is a highly conserved serine/threonine protein kinase that serves as a central regulator of cell growth, survival, and autophagy . This compound inhibits mTORC1 with an IC50 of 2.1 nM . In addition to mTOR, this compound also inhibits the phosphatidylinositol-3 kinase–like kinase (PIKK) family members ATM (EC50 = 25 nM), ATR (EC50 = 35 nM), and DNA-PK (IC50 = 118 nM) .
Mode of Action
This compound interacts with its targets by competitively binding to the ATP-binding site of these kinases . This interaction inhibits the activity of mTORC1, mTORC2, and PIKK family members, leading to a decrease in the phosphorylation of mTOR downstream targets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway senses growth factor and nutrient signals and controls fundamental cellular processes such as cell growth, autophagy, translation, and metabolism . Inhibition of mTOR by this compound leads to attenuation of this pathway, affecting the regulation of these processes .
Result of Action
The molecular and cellular effects of this compound’s action include the attenuation of phosphorylation of mTOR downstream targets, inhibition of cell proliferation of several cancer cell types, and induction of apoptosis and autophagy . These effects result in the suppression of tumor cell migration, proliferation, and S-phase entry .
Action Environment
Environmental factors such as nutrient availability can influence the action of this compound. For instance, nutrient or serum deprivation inhibits mTOR and stimulates protein breakdown by inducing autophagy . Therefore, the efficacy and stability of this compound could potentially be influenced by the nutrient status of the cellular environment.
Biochemical Analysis
Biochemical Properties
Torin 2 is an ATP-competitive inhibitor of mTOR, ATM, and ATR . It inhibits mTORC1-dependent T389 phosphorylation on S6K (RPS6KB1) with an EC 50 of 250 pmol/L with approximately 800-fold selectivity for cellular mTOR versus phosphoinositide 3-kinase (PI3K) .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It controls fundamental cellular processes such as cell growth, autophagy, translation, and metabolism . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting mTOR kinase and mTORC1 signaling activities in a sustained manner suggestive of a slow dissociation from the kinase . It also exhibits potent biochemical and cellular activity against phosphatidylinositol-3 kinase–like kinase (PIKK) family kinases including ATM (EC 50, 28 nmol/L), ATR (EC 50, 35 nmol/L), and DNA-PK (EC 50, 118 nmol/L; PRKDC), the inhibition of which sensitizes cells to Irradiation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a prolonged block in negative feedback and consequent T308 phosphorylation on Akt when cancer cells are treated with it for 24 hours . This is associated with strong growth inhibition in vitro .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway, which senses growth factor and nutrient signals
Preparation Methods
Synthetic Routes and Reaction Conditions
Torin 2 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized using a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Final purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Torin 2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the chemical reactions of this compound include various analogs and derivatives with modified functional groups. These products are often used in research to study the structure-activity relationship and to develop more potent and selective inhibitors .
Scientific Research Applications
Torin 2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the mTOR signaling pathway and to develop new inhibitors with improved properties.
Biology: this compound is used to investigate the role of mTOR in cellular processes such as autophagy, cell growth, and metabolism.
Medicine: this compound is studied for its potential therapeutic applications in cancer treatment, as it can inhibit the growth of cancer cells by targeting the mTOR pathway.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting the mTOR pathway
Comparison with Similar Compounds
Similar Compounds
Torin 1: The predecessor of Torin 2, also an ATP-competitive inhibitor of mTOR but with less favorable pharmacokinetic properties.
Rapamycin: A natural compound that inhibits mTORC1 but not mTORC2, leading to partial inhibition of mTOR signaling.
AZD8055: Another ATP-competitive inhibitor of mTOR with similar properties to this compound but different selectivity and potency profiles
Uniqueness of this compound
This compound is unique due to its ability to inhibit both mTORC1 and mTORC2 with high potency and selectivity. It also exhibits superior pharmacokinetic properties compared to its predecessor, Torin 1, making it a more effective tool for studying the mTOR pathway and for potential therapeutic applications .
Properties
IUPAC Name |
9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXXEUUYCAYESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679917 | |
Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223001-51-1 | |
Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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